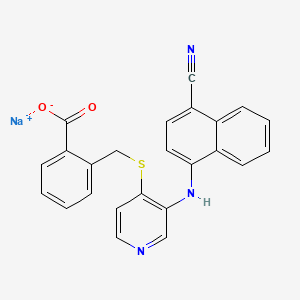

KPH2f

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H16N3NaO2S |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

sodium;2-[[3-[(4-cyanonaphthalen-1-yl)amino]pyridin-4-yl]sulfanylmethyl]benzoate |

InChI |

InChI=1S/C24H17N3O2S.Na/c25-13-16-9-10-21(20-8-4-3-6-18(16)20)27-22-14-26-12-11-23(22)30-15-17-5-1-2-7-19(17)24(28)29;/h1-12,14,27H,15H2,(H,28,29);/q;+1/p-1 |

InChI Key |

VFQCYGPPRZHSKX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=C(C=NC=C2)NC3=CC=C(C4=CC=CC=C43)C#N)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

KPH2f: A Dual URAT1/GLUT9 Inhibitor for Renal Urate Transport - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of KPH2f, a novel small molecule inhibitor targeting renal urate transport. This compound demonstrates a dual inhibitory effect on two key transporters, Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), which are pivotal in the reabsorption of uric acid in the kidneys. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism within the context of renal urate handling.

Core Mechanism of Action

This compound functions as a potent, orally active dual inhibitor of URAT1 (SLC22A12) and GLUT9 (SLC2A9). In the renal proximal tubule, URAT1 is located on the apical membrane and is responsible for the reabsorption of urate from the tubular fluid into the tubular epithelial cells. Subsequently, GLUT9, located on the basolateral membrane, facilitates the exit of reabsorbed urate from the tubular cells into the bloodstream. By inhibiting both of these transporters, this compound effectively blocks the two primary steps of renal urate reabsorption, leading to increased urinary excretion of uric acid and a reduction in serum uric acid levels. This dual-action mechanism presents a promising therapeutic strategy for the management of hyperuricemia and gout.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its comparators.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | This compound IC₅₀ (µM) | Verinurad IC₅₀ (µM) | Lesinurad IC₅₀ (µM) | Benzbromarone IC₅₀ (µM) |

| URAT1 | 0.24[1][2] | 0.17[1] | 5.54[3] | - |

| GLUT9 | 9.37[1][2] | >10 (no effect at 10 µM)[1] | - | - |

| OAT1 | 32.14[2] | - | - | - |

| ABCG2 | 26.74[2] | - | - | - |

| Xanthine Oxidase (XOD) | >10 (less than 20% inhibition)[3] | - | - | - |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| HK-2 (Human Kidney) | This compound | 24 | 207.56[1] |

| 48 | 167.24[1] | ||

| Verinurad | 24 | 197.45[1] | |

| 48 | 108.78[1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | This compound | Verinurad |

| Oral Bioavailability (%) | 30.13[1] | 21.47[1] |

| In Rats (5 mg/kg i.v.) | ||

| Half-life (t₁/₂) (h) | 4.19[1] | - |

| Tₘₐₓ (h) | 0.17[1] | - |

| Cₘₐₓ (ng/mL) | 11093.32[1] | - |

| Mean Residence Time (MRT) (h) | 4.80[1] | - |

Experimental Protocols

In Vitro URAT1 Inhibition Assay ([¹⁴C]-Uric Acid Uptake)[1]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are seeded in 96-well plates coated with poly-D-lysine. The cells are then transiently transfected with a plasmid encoding human URAT1 using a suitable transfection reagent like Lipofectamine 3000.

-

Compound Incubation: 24 hours post-transfection, the cells are incubated for 30 minutes with a uric acid uptake buffer containing various concentrations of this compound or a vehicle control.

-

Uptake Initiation: The uptake of uric acid is initiated by adding [¹⁴C]-labeled uric acid to a final concentration of 25 µM and incubating for 15 minutes.

-

Termination and Lysis: The reaction is stopped by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Cell lysates are obtained by adding 0.1 M NaOH.

-

Scintillation Counting: A scintillation cocktail is added to the cell lysates, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The inhibitory rate is calculated by comparing the radioactivity in the test group to the control group (cells with URAT1 but without inhibitor) and the background (cells without URAT1). The IC₅₀ value is then determined from the dose-response curve.

In Vitro GLUT9 Inhibition Assay (Electrophysiology)[4]

-

Cell Culture and Transfection: HEK293T cells are transiently transfected with a plasmid encoding human GLUT9.

-

Cell Plating: 24 hours post-transfection, the cells are plated onto coverslips coated with poly-D-lysine for electrophysiological recordings.

-

Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is used to measure currents in the HEK293-GLUT9 cells.

-

Compound Application: this compound at various concentrations is applied to the cells, and the resulting changes in GLUT9-mediated currents are recorded.

-

Data Analysis: The inhibitory effect of this compound on GLUT9 is determined by the reduction in current, and the IC₅₀ value is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

-

Cell Culture: Human kidney (HK-2) cells are seeded in 96-well plates.

-

Compound Treatment: The cells are incubated with various concentrations of this compound or a comparator compound for 24 or 48 hours.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

In Vivo Efficacy Study in a Hyperuricemic Mouse Model[1]

-

Induction of Hyperuricemia: Hyperuricemia is induced in mice by the administration of a uricase inhibitor, such as potassium oxonate.

-

Drug Administration: this compound or a vehicle control is administered orally to the hyperuricemic mice.

-

Sample Collection: Blood and urine samples are collected at specific time points after drug administration.

-

Uric Acid Measurement: The levels of uric acid in the serum and urine are determined using a uric acid assay kit.

-

Data Analysis: The effect of this compound on serum uric acid levels and urinary uric acid excretion is evaluated by comparing the treated group to the control group.

Visualizations

Renal Urate Reabsorption Pathway

Caption: Simplified diagram of urate reabsorption in the renal proximal tubule.

Mechanism of Action of this compound

References

A Technical Guide to a Novel Dual Inhibitor of URAT1 and GLUT9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a novel dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key targets in the management of hyperuricemia and gout. Over 90% of hyperuricemia cases are attributed to the insufficient excretion of uric acid, making the inhibition of renal urate reabsorption a primary therapeutic strategy.[1][2] URAT1, located on the apical membrane of proximal tubule cells, and GLUT9, on the basolateral membrane, are the main transporters responsible for this reabsorption.[3][4] Dual inhibition of both transporters presents a promising approach to effectively lower serum uric acid levels. This document details the preclinical data, experimental protocols, and relevant biological pathways associated with a promising new chemical entity in this class.

Core Compound Profile: CDER167

CDER167 is a novel analogue of RDEA3170 (Verinurad), designed to have increased flexibility by introducing a methylene linker between the naphthalene and pyridine rings.[2][3] This modification has resulted in a potent dual inhibitor of both URAT1 and GLUT9.[2][3][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of novel dual URAT1 and GLUT9 inhibitors, with a focus on CDER167 and comparisons with other relevant compounds.

Table 1: In Vitro Inhibitory Activity of Novel Dual URAT1/GLUT9 Inhibitors

| Compound | Target | IC50 (μM) | Reference Compound | IC50 (μM) |

| CDER167 | URAT1 | 2.08 ± 0.31 | Benzbromarone | 0.84 ± 0.17 |

| Probenecid | 31.12 ± 4.23 | |||

| RDEA3170 | 1.47 ± 0.23 | |||

| GLUT9 | 91.55 ± 15.28 | Benzbromarone | 31.45 ± 10.45 | |

| Probenecid | 636.30 ± 10.40 | |||

| KPH2f | URAT1 | 0.24 | Verinurad | 0.17 |

| GLUT9 | 9.37 ± 7.10 | |||

| URAT1/GLUT9-IN-1 | URAT1 | 2.01 | Lesinurad | 5.54 |

| GLUT9 | 18.21 ± 1.03 |

Data compiled from multiple sources.[1][2][6][7][8][9]

Table 2: In Vivo Efficacy of CDER167 in a Potassium Oxonate-Induced Hyperuricemia Mouse Model

| Treatment Group | Dose (mg/kg/day) | Serum Uric Acid (μmol/L) | 24h Urinary Uric Acid Excretion (μmol) |

| Normal Control | - | 103.5 ± 15.6 | 1.2 ± 0.3 |

| Model Control | - | 245.7 ± 28.9 | 0.5 ± 0.1 |

| CDER167 | 5 | 189.3 ± 21.4 | 0.8 ± 0.2 |

| 10 | 145.6 ± 18.7 | 1.1 ± 0.3 | |

| RDEA3170 | 20 | 198.2 ± 25.1 | 0.7 ± 0.2 |

*p < 0.05, **p < 0.01 vs. Model Control. Study duration was 7 days.[2][3]

Table 3: Pharmacokinetic Parameters of Novel Dual Inhibitors

| Compound | Species | Oral Bioavailability (%) |

| CDER167 | Rat | > RDEA3170 |

| This compound | Mouse | 30.13 |

| Verinurad | Mouse | 21.47 |

Data compiled from multiple sources.[2][3][6]

Signaling Pathways and Experimental Workflows

Renal Urate Reabsorption Pathway

The following diagram illustrates the key transporters involved in the reabsorption of uric acid from the renal tubules back into the bloodstream. URAT1 facilitates the uptake of urate from the tubular lumen into the proximal tubule epithelial cells, while GLUT9 mediates its exit from these cells into the blood.

Caption: Renal urate reabsorption via URAT1 and GLUT9.

Experimental Workflow: In Vitro Inhibition Assays

This workflow outlines the general procedure for determining the inhibitory activity of test compounds on URAT1 and GLUT9 in a cell-based assay.

Caption: In vitro URAT1/GLUT9 inhibition assay workflow.

Experimental Workflow: In Vivo Hyperuricemia Model

This diagram illustrates the process of inducing hyperuricemia in mice and evaluating the efficacy of a test compound.

Caption: In vivo hyperuricemia model workflow.

Detailed Experimental Protocols

In Vitro URAT1 and GLUT9 Inhibition Assays

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.[10]

-

For the assays, cells are seeded in 24- or 96-well plates.[10]

-

Transient transfection of HEK293 cells with plasmids encoding human URAT1 or GLUT9 is performed using a suitable transfection reagent according to the manufacturer's instructions.[11]

2. Uric Acid Uptake Assay:

-

Twenty-four to forty-eight hours post-transfection, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).

-

Cells are then pre-incubated for 15-30 minutes with varying concentrations of the test compound (e.g., CDER167) or vehicle control in the assay buffer.[10]

-

The uptake reaction is initiated by adding [14C]-labeled uric acid (typically at a final concentration of 25-100 µM) to each well and incubating for a defined period (e.g., 10-15 minutes) at 37°C.[2][3][11]

-

The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.[11]

3. Measurement and Data Analysis:

-

The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).[11]

-

The radioactivity in the cell lysates is quantified using a liquid scintillation counter.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]

In Vivo Potassium Oxonate-Induced Hyperuricemia Model

1. Animals:

-

Male Kunming or ICR mice are commonly used.[10] The animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Hyperuricemia:

-

Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor.[10][12][13][14]

-

A common protocol involves the intraperitoneal (i.p.) or oral (p.o.) administration of potassium oxonate (e.g., 250-300 mg/kg) one hour prior to the administration of a purine source, such as hypoxanthine (e.g., 250-500 mg/kg, i.p. or p.o.) or adenine.[1][13][15] This regimen is typically continued for the duration of the study (e.g., 7 days).[2][3]

3. Dosing and Sample Collection:

-

The test compound (e.g., CDER167) is administered orally once daily for the study duration.[2][3]

-

Blood samples are collected at specified time points via retro-orbital or tail vein puncture to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels.

-

For urine analysis, mice are housed in metabolic cages for 24-hour urine collection. Urinary uric acid and creatinine levels are measured.

4. Biochemical Analysis:

-

Serum and urinary uric acid, creatinine, and BUN levels are determined using commercially available assay kits according to the manufacturer's instructions.

Pharmacokinetic Studies

1. Animal Model and Dosing:

-

Pharmacokinetic parameters are typically evaluated in rats or mice.

-

The test compound is administered via intravenous (i.v.) and oral (p.o.) routes to determine absolute bioavailability.

2. Sample Collection:

-

Serial blood samples are collected from the jugular vein or other appropriate sites at predetermined time points post-dosing.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Bioanalytical Method:

-

Plasma concentrations of the test compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

4. Data Analysis:

-

Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

References

- 1. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. tripod.nih.gov [tripod.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]

- 12. clinexprheumatol.org [clinexprheumatol.org]

- 13. mdpi.com [mdpi.com]

- 14. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]

- 16. AR882, a Novel Uricosuric Agent, Exhibited Favorable Pharmacokinetic Profile and Balanced Excretion and Metabolic Pathways in a Human AME Study - ACR Meeting Abstracts [acrabstracts.org]

Dual URAT1/GLUT9 Inhibitor KPH2f: A Technical Overview of its Interaction with SLC22A12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of KPH2f, a novel dual inhibitor of the urate transporters URAT1 (coded by the gene SLC22A12) and GLUT9. This compound is presented as a promising anti-hyperuricemic drug candidate with improved druggability. This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes the relevant biological and experimental pathways.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against SLC22A12 (URAT1) and other key transporters involved in urate homeostasis has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of this compound's activity and selectivity.

| Target Transporter | Gene | This compound IC50 (μM) |

| URAT1 | SLC22A12 | 0.24 |

| GLUT9 | SLC2A9 | 9.37 |

| OAT1 | SLC22A6 | 32.14 |

| ABCG2 | ABCG2 | 26.74 |

Caption: Inhibitory activity of this compound against major urate transporters.

Experimental Protocols

The determination of this compound's IC50 value against SLC22A12 was achieved through a cell-based [14C]-uric acid uptake assay. The detailed methodology for this key experiment is as follows:

Objective: To quantify the inhibitory effect of this compound on URAT1-mediated uric acid transport in a cellular context.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Expression Vector: A plasmid containing the full-length cDNA of human SLC22A12 (URAT1). An empty vector is used as a negative control.

-

Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.

-

Culture Plates: Poly-D-lysine coated 96-well plates.

-

Radiolabeled Substrate: [14C]-labeled uric acid.

-

Buffers:

-

Uric acid uptake buffer.

-

Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

-

Lysis Agent: 0.1 M Sodium Hydroxide (NaOH).

-

Scintillation Fluid: A suitable liquid scintillation cocktail.

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Cell Seeding: HEK293 cells are seeded into poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells per well.

-

Transient Transfection: After 24 hours, the cells are transiently transfected with the URAT1 expression plasmid (or an empty vector for control wells) using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Compound Incubation: 24 hours post-transfection, the cell culture medium is removed, and the cells are washed. The cells are then incubated for 30 minutes with uric acid uptake buffer containing various concentrations of this compound. Control wells are incubated with buffer containing no inhibitor.

-

Uric Acid Uptake: To initiate the uptake assay, the buffer is replaced with a fresh uric acid uptake buffer containing 25 μM [14C]-uric acid. The cells are incubated for 15 minutes to allow for the uptake of the radiolabeled substrate.

-

Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells three times with ice-cold DPBS.

-

Cell Lysis: The cells are lysed by adding 100 μL of 0.1 M NaOH to each well.

-

Scintillation Counting: The cell lysate from each well is transferred to a scintillation vial, and 0.5 mL of scintillation fluid is added. The intracellular radioactivity is then measured using a liquid scintillation counter. The counts per minute (CPM) are recorded for each well.

-

Data Analysis: The specific inhibition of URAT1-mediated uric acid uptake is calculated using the following formula:

-

Specific Inhibition (%) = [1 - (CPM_test - CPM_0) / (CPM_con - CPM_0)] * 100

-

Where:

-

CPM_test is the radioactivity in the wells with URAT1-expressing cells and the test compound (this compound).

-

CPM_con is the radioactivity in the wells with URAT1-expressing cells without the test compound.

-

CPM_0 is the radioactivity in the wells with cells transfected with the empty vector (background uptake).

-

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of specific inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow: URAT1 Inhibition Assay

The following diagram illustrates the key steps in the cell-based assay used to determine the inhibitory activity of this compound on SLC22A12 (URAT1).

Caption: Workflow for determining this compound's IC50 for SLC22A12.

Signaling Pathway: SLC22A12-Mediated Urate Reabsorption

This diagram depicts the role of SLC22A12 (URAT1) in the reabsorption of uric acid in the proximal tubule of the kidney, the target pathway for this compound.

Caption: Mechanism of urate reabsorption via SLC22A12 and GLUT9 and inhibition by this compound.

Dual URAT1/GLUT9 Inhibition: A Technical Guide for Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1] The renal transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) are key players in the reabsorption of uric acid in the kidneys, making them critical targets for therapeutic intervention.[2][3] Dual inhibition of both URAT1 and GLUT9 presents a promising strategy to effectively lower serum uric acid levels by promoting its excretion.[4] This technical guide provides an in-depth overview of a URAT1/GLUT9 dual inhibitor, CDER167, and other novel analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of selected URAT1/GLUT9 dual inhibitors and related compounds.

Table 1: In Vitro Inhibitory Activity of URAT1/GLUT9 Inhibitors

| Compound | Target | IC50 (μM) | Cell Line | Reference |

| CDER167 | URAT1 | 2.08 ± 0.31 | HEK293 | [2][3] |

| GLUT9 | 91.55 ± 15.28 | HEK293T | [2][3] | |

| RDEA3170 (Verinurad) | URAT1 | 1.47 ± 0.23 | HEK293 | [2][3] |

| GLUT9 | No effect at 100 μM | HEK293T | [2][3] | |

| Benzbromarone | URAT1 | 0.84 ± 0.17 | HEK293 | [4] |

| Probenecid | URAT1 | 31.12 ± 4.23 | HEK293 | [4] |

| KPH2f | URAT1 | 0.24 | - | [5] |

| GLUT9 | 9.37 ± 7.10 | - | [5] | |

| Verinurad | URAT1 | 0.17 | - | [5] |

| Thienopyrimidine Cmpd 29 | URAT1 | 2.01 | - | [6] |

| GLUT9 | 18.21 | - | [6] |

Table 2: In Vivo Efficacy of URAT1/GLUT9 Inhibitors in Hyperuricemic Mice

| Compound | Dosage | Duration | Serum Uric Acid Reduction | Urine Uric Acid Excretion | Animal Model | Reference |

| CDER167 | 10 mg/kg/day (oral) | 7 days | More effective than RDEA3170 | Significantly promoted | Potassium oxonate-induced | [2][3] |

| RDEA3170 | 20 mg/kg/day (oral) | 7 days | - | - | Potassium oxonate-induced | [2][3] |

| This compound | 10 mg/kg | - | Equally effective as verinurad | Higher than verinurad | - | [5] |

| Verinurad | 10 mg/kg | - | - | - | - | [5] |

| Thienopyrimidine Cmpd 29 | 0.5 mg/kg | - | 2-fold increase vs. lesinurad | - | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols for evaluating URAT1/GLUT9 dual inhibitors.

In Vitro URAT1 and GLUT9 Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against URAT1 and GLUT9 transporters.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

For the URAT1 assay, HEK293 cells are transiently transfected with a plasmid expressing human URAT1.[2]

-

For the GLUT9 assay, HEK293T cells are used and transfected with a plasmid expressing human GLUT9.[2][3]

2. Uric Acid Uptake Assay:

-

Transfected cells are seeded in 24-well plates.

-

After reaching confluency, the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution).

-

The cells are then incubated with various concentrations of the test compound (e.g., CDER167) for a specified time.

-

A solution containing [14C]-labeled uric acid is added to initiate the uptake reaction.[2][3]

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the uric acid-lowering efficacy of test compounds in a living organism.

1. Animal Model Induction:

-

A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat model.[2][3][7] Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents.[7]

-

Animals (e.g., Kunming mice) are administered potassium oxonate intraperitoneally or orally to induce hyperuricemia.[8]

-

In some protocols, a purine precursor like hypoxanthine is co-administered to further increase uric acid levels.[7]

2. Compound Administration:

-

Test compounds (e.g., CDER167) are administered orally or via another appropriate route at specified doses and for a defined duration (e.g., 7 days).[2][3]

-

A vehicle control group and a positive control group (e.g., treated with a known uricosuric agent like RDEA3170) are included.[2]

3. Sample Collection and Analysis:

-

Blood samples are collected at designated time points to measure serum uric acid levels.

-

Urine samples are collected over a specific period (e.g., 24 hours) to measure urinary uric acid excretion.

-

Serum and urine uric acid levels are quantified using analytical methods such as high-performance liquid chromatography (HPLC) or enzymatic assays.

4. Data Analysis:

-

The percentage reduction in serum uric acid and the increase in urinary uric acid excretion are calculated for the treatment groups relative to the hyperuricemic control group.

-

Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to URAT1/GLUT9 dual inhibitor research.

Caption: Renal Uric Acid Reabsorption Pathway via URAT1 and GLUT9.

Caption: Experimental Workflow for URAT1/GLUT9 Dual Inhibitor Evaluation.

Caption: Mechanism of Action for URAT1/GLUT9 Dual Inhibitors.

References

- 1. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of KPH2f: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream effects of KPH2f, a novel small molecule inhibitor. The document focuses on its mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the associated biological pathways.

Core Mechanism of Action: Dual Inhibition of Urate Transporters

This compound is characterized as a potent and orally bioavailable dual inhibitor of Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1] Its primary downstream effect is the modulation of uric acid levels, positioning it as a potential therapeutic agent for hyperuricemia and gout.[1] Unlike compounds that affect uric acid production, this compound targets its reabsorption in the kidneys.

The mechanism is centered on the inhibition of two key proteins in the renal proximal tubule:

-

URAT1 (SLC22A12): A major apical transporter responsible for the reabsorption of filtered urate from the tubular lumen back into the tubular epithelial cells.

-

GLUT9 (SLC2A9): A critical basolateral transporter that facilitates the exit of reabsorbed urate from the tubular epithelial cells into the bloodstream.

By inhibiting both transporters, this compound effectively blocks the two primary steps of renal urate reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid (sUA) levels.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Comparison Compound (Verinurad) IC50 (μM) |

| URAT1 | 0.24 | 0.17 |

| GLUT9 | 9.37 | Not specified |

| OAT1 | Minimal Effect | Not specified |

| ABCG2 | Minimal Effect | Not specified |

Data sourced from InvivoChem product information.[1]

Table 2: Pharmacokinetic and Safety Profile of this compound

| Parameter | Value | Comparison Compound (Verinurad) |

| Oral Bioavailability | 30.13% | 21.47% |

| hERG Inhibition at 50 μM | No effect | Not specified |

| Cytotoxicity (HK2 cells, 24h IC50) | 207.56 μM | 197.45 μM |

| Cytotoxicity (HK2 cells, 48h IC50) | 167.24 μM | 108.78 μM |

Data sourced from InvivoChem product information.[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Hyperuricemia

| Compound (Dose) | Effect on Serum Uric Acid | Uricosuric Effect |

| This compound (10 mg/kg) | Equally effective as Verinurad | Higher than Verinurad |

| Verinurad (10 mg/kg) | Equally effective as this compound | Lower than this compound |

Data based on studies in a potassium oxonate and hypoxanthine-induced hyperuricemia mouse model.[1]

Signaling Pathways and Broader Downstream Effects

While this compound directly targets urate transporters, its broader downstream effects are intertwined with the signaling pathways implicated in hyperuricemia-associated pathologies, such as gouty nephropathy.[2] High levels of uric acid can trigger inflammation, oxidative stress, and fibrosis in the kidneys.[2][3] By lowering serum uric acid, this compound is expected to indirectly modulate these pathways.

Key pathways influenced by hyperuricemia and therefore potentially impacted by this compound treatment include:

-

Inflammasome Signaling: Urate crystals are known activators of the NLRP3 inflammasome in immune cells, leading to the release of pro-inflammatory cytokines like IL-1β. By reducing urate levels, this compound would be expected to dampen this inflammatory cascade.

-

Oxidative Stress Pathways (Nrf2): Hyperuricemia can induce oxidative stress.[3] The Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress.[3][4][5] Studies on hyperuricemic nephropathy suggest that while Nrf2 is initially activated, its activity becomes impaired over time.[3] By alleviating the hyperuricemic state, this compound may help restore the proper functioning of the Nrf2 antioxidant response.

-

MAPK and NF-κB Signaling: These are central pathways in inflammation and cellular stress responses.[2][4] Elevated uric acid can activate MAPK and NF-κB signaling, contributing to renal inflammation and fibrosis.[2] A reduction in serum uric acid through this compound would likely lead to the downregulation of these pro-inflammatory pathways.

The following diagram illustrates the proposed mechanism of action and its relationship to these broader pathological pathways.

Caption: this compound mechanism of action and downstream physiological effects.

Experimental Protocols

URAT1 Inhibition Assay (HEK293 Cells)

-

Cell Culture and Transfection:

-

HEK293 cells are seeded at a density of 1 x 10^5 cells/well in a 96-well plate pre-coated with poly-D-lysine.

-

Cells are transiently transfected with a URAT1-expressing plasmid (100 ng/well) using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

-

Compound Incubation:

-

24 hours post-transfection, the culture medium is removed.

-

Cells are incubated for 30 minutes with a uric acid uptake buffer containing various concentrations of this compound or a vehicle control.

-

-

Urate Uptake Measurement:

-

Uptake is initiated by adding ¹⁴C-labeled uric acid to a final concentration of 25 μM and incubating for 15 minutes.

-

The reaction is terminated by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

-

Data Analysis:

-

Cell lysis is performed, and the intracellular ¹⁴C-uric acid is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vitro Cytotoxicity Assay (HK2 Cells)

-

Cell Seeding:

-

Human kidney 2 (HK2) cells are seeded in a 96-well plate at an appropriate density.

-

-

Compound Exposure:

-

Cells are incubated with various concentrations of this compound for 24 and 48 hours.

-

-

Viability Assessment (MTT Assay):

-

After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

IC50 values are determined from the dose-response curve.

-

In Vivo Hyperuricemia Model (Mice)

-

Acclimatization:

-

Mice are allowed to adapt to the experimental environment for one week.

-

-

Induction of Hyperuricemia:

-

A uricase inhibitor, potassium oxonate (PO), is administered subcutaneously at a dose of 400 mg/kg in a 0.5% CMC-Na solution.

-

30 minutes after PO injection, hypoxanthine is administered by oral gavage at 600 mg/kg to the model and compound-treated groups.

-

-

Compound Administration:

-

This compound (e.g., 10 mg/kg) or vehicle control (0.5% CMC) is administered by oral gavage.

-

-

Sample Collection and Analysis:

-

Three hours after drug administration, blood samples are collected from the orbital vein.

-

Samples are centrifuged (3000 g for 10 minutes) to obtain serum.

-

Serum uric acid levels are measured using a suitable assay kit.

-

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.

Caption: General experimental workflow for in vivo hyperuricemia model.

References

- 1. This compound | dual URAT1/GLUT9 inhibitor | anti-gout | anti-hyperuricemic agent | 美国InvivoChem [invivochem.cn]

- 2. Possible correlated signaling pathways with chronic urate nephropathy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress [mdpi.com]

- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2/ARE signaling pathway protects against palmitic acid-induced renal tubular epithelial cell injury by ameliorating mitochondrial reactive oxygen species-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Investigation of Novel NLRP3 Inflammasome Inhibitors for the Treatment of Gout

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the preclinical and early clinical evaluation of a potential therapeutic agent for gout, focusing on the inhibition of the NLRP3 inflammasome. It outlines detailed experimental protocols, presents key quantitative data for representative compounds, and visualizes critical pathways and workflows.

Introduction: The Unmet Need in Gout Therapy

Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular and periarticular tissues. While urate-lowering therapies form the cornerstone of chronic management, the treatment of acute gout flares and the management of refractory disease present ongoing challenges. Current anti-inflammatory agents for acute flares, such as NSAIDs, corticosteroids, and colchicine, are associated with significant adverse effects, particularly in patients with comorbidities.[1] This highlights a critical need for targeted therapies that can effectively and safely resolve the inflammatory cascade in gout.

The innate immune system's response to MSU crystals is central to the pathophysiology of gout. A key mediator of this response is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation by MSU crystals, drives the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for gout. This guide will focus on the experimental evaluation of novel NLRP3 inflammasome inhibitors as potential therapeutic agents for this debilitating disease.

The NLRP3 Inflammasome Signaling Pathway in Gout

The activation of the NLRP3 inflammasome by MSU crystals is a two-step process:

-

Priming (Signal 1): This initial step involves the upregulation of NLRP3 and pro-IL-1β expression, often triggered by the activation of Toll-like receptors (TLRs) by endogenous ligands.

-

Activation (Signal 2): Phagocytosis of MSU crystals by macrophages leads to lysosomal destabilization and the release of cathepsin B, potassium efflux, and the production of reactive oxygen species (ROS). These events trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Caption: NLRP3 Inflammasome Activation Pathway in Gout.

Profile of a Potential Therapeutic Agent: NLRP3 Inflammasome Inhibitors

Several small molecules have been identified as potent inhibitors of the NLRP3 inflammasome, showing promise as therapeutic agents for gout. These include repurposed drugs and novel chemical entities.

-

Verteporfin: An FDA-approved drug for macular degeneration, identified as an NLRP3 inflammasome inhibitor.[2][3] It has been shown to reduce IL-1β and IL-18 secretion in macrophages and decrease paw swelling in a mouse model of gout.[2][4]

-

Dapansutrile (OLT1177™): A β-sulfonyl nitrile compound that is a selective oral inhibitor of the NLRP3 inflammasome.[5][6] It has demonstrated safety and efficacy in reducing pain and inflammation in Phase 2a clinical trials for acute gout flares.[1][5][7]

-

Disulfiram: A drug traditionally used for alcohol dependence, which has been shown to inhibit NLRP3 inflammasome activation.[8][9] In a rat model of gout, combination therapy with allopurinol and disulfiram significantly reduced paw swelling and pro-inflammatory cytokines.[8]

-

SLC3037: A novel NLRP3 inhibitor that acts by blocking the interaction between NEK7 and NLRP3.[10][11] It has demonstrated superior efficacy to colchicine in reducing footpad thickness and inflammation in a mouse model of MSU-induced gout.[11]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize key quantitative data for the representative NLRP3 inflammasome inhibitors.

Table 1: In Vitro Inhibition of IL-1β Release in Macrophages

| Compound | Cell Type | Stimulus | Concentration | % Inhibition of IL-1β | IC50 | Reference(s) |

| Verteporfin | BMDM | LPS + MSU | Data not specified | Significant reduction | Not reported | [2][12] |

| SLC3037 | BMDM | LPS (100 ng/ml) + MSU (500 µg/ml) | 5 µM | ~56% | Not reported | [11] |

BMDM: Bone Marrow-Derived Macrophages

Table 2: In Vivo Efficacy in MSU-Induced Gout Models

| Compound | Animal Model | Endpoint | Dose | Result | Reference(s) |

| Verteporfin | Mouse | Paw Swelling | Not specified | Marked reduction | [2] |

| SLC3037 | Mouse | Footpad Thickness | Not specified | Significant reduction (superior to colchicine) | [11][13] |

| SLC3037 | Mouse | IL-1β in footpad | Not specified | Significant reduction (442.31 to 280.30 pg/ml) | [11] |

| Disulfiram | Rat | Paw Swelling | Not specified | Significant reduction with combination therapy | [8] |

| Disulfiram | Rat | Serum IL-1β | Not specified | Significant reduction with combination therapy | [8] |

Table 3: Clinical Efficacy of Dapansutrile (OLT1177™) in Acute Gout Flares (Phase 2a)

| Dose | N | Mean % Pain Reduction (Day 3) | % Patients with ≥50% Pain Reduction (Day 3) | hsCRP and SAA | Reference(s) |

| 100 mg/day | 8 | 52.4% | Met | No reduction | [1][5][7] |

| 300 mg/day | 7 | 68.4% | Met | Dose-dependent reduction | [1][5][7] |

| 1000 mg/day | 6 | 55.8% | Met | Dose-dependent reduction | [1][5][7] |

| 2000 mg/day | 8 | 57.6% | Met | Dose-dependent reduction | [1][5][7] |

hsCRP: high-sensitivity C-reactive protein; SAA: Serum Amyloid A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline key protocols for the preclinical evaluation of NLRP3 inflammasome inhibitors for gout.

Preparation of Monosodium Urate (MSU) Crystals

The preparation of uniform and endotoxin-free MSU crystals is critical for reproducible in vitro and in vivo experiments.

Protocol:

-

Dissolve 8 g of uric acid in 1,600 ml of distilled water containing 49 ml of 1N NaOH by heating to 60°C with continuous stirring.[14]

-

Adjust the pH of the solution to 7.2 by adding 1N HCl.[14]

-

Allow the solution to cool slowly at room temperature with gentle stirring to promote crystal formation. The solution can then be stored at 4°C overnight.[14]

-

Collect the crystals by centrifugation and wash the pellet with cold distilled water, followed by absolute ethanol.[15]

-

Dry the crystals in an oven at a low temperature (below 60°C) or in a desiccator.[15]

-

Sterilize the dried crystals by heating at 180°C for 2 hours before use in experiments.[16]

In Vitro NLRP3 Inflammasome Activation Assay

This assay is used to assess the ability of a compound to inhibit MSU-induced IL-1β secretion from macrophages.

Cell Culture:

-

Bone Marrow-Derived Macrophages (BMDMs) are isolated from the femur and tibia of mice and cultured in DMEM supplemented with 10% FBS and M-CSF.[17]

Protocol:

-

Plate BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.

-

Prime the cells with 100 ng/ml of lipopolysaccharide (LPS) for 3-4 hours.[18][19]

-

Pre-incubate the primed cells with the test compound or vehicle control for 30 minutes.

-

Stimulate the cells with MSU crystals (e.g., 150-500 µg/ml) for 4-6 hours.[18][19]

-

Collect the cell culture supernatants and measure the concentration of IL-1β by ELISA.

MSU-Induced Gouty Arthritis in a Mouse Model

This in vivo model mimics the acute inflammatory response seen in gouty arthritis.

Protocol:

-

Administer the test compound or vehicle control to mice (e.g., via oral gavage or intraperitoneal injection).

-

After a specified pre-treatment time, induce acute gouty arthritis by injecting a suspension of MSU crystals (e.g., 0.5 mg in 20 µL of PBS) into the instep of the right hind paw.[20]

-

Measure paw swelling at various time points (e.g., 11 and 23 hours) using a digital caliper.[20]

-

At the end of the experiment, euthanize the mice and collect paw tissue for histological analysis and measurement of cytokine levels.

Measurement of IL-1β by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.

Protocol (General Outline for a Commercial Kit):

-

Prepare standards and samples according to the kit instructions.

-

Add 100 µl of standard or sample to each well of the pre-coated microplate.

-

Incubate for the specified time (e.g., 2.5 hours at room temperature).

-

Wash the plate multiple times with the provided wash buffer.

-

Add 100 µl of biotinylated detection antibody to each well and incubate.

-

Wash the plate.

-

Add 100 µl of streptavidin-HRP solution to each well and incubate.

-

Wash the plate.

-

Add 100 µl of TMB substrate solution and incubate in the dark.

-

Add 50 µl of stop solution to each well.

-

Read the absorbance at 450 nm immediately.

-

Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Measurement of Serum Uric Acid

Colorimetric assay kits are widely used for the quantification of uric acid in serum and other biological fluids.

Protocol (General Outline for a Commercial Kit):

-

Prepare standards and serum samples (may require dilution).

-

Add a small volume of standard or sample (e.g., 5 µL) to the wells of a 96-well plate.[21]

-

Prepare the working reagent by mixing the kit components as instructed.

-

Add the working reagent (e.g., 200 µL) to each well.[21]

-

Incubate at room temperature for a specified time (e.g., 10-30 minutes).[21][22]

-

Measure the optical density at the specified wavelength (e.g., 520 nm or 590 nm).[21][22]

-

Calculate the uric acid concentration in the samples based on the absorbance of the standard.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a potential therapeutic agent for gout.

Caption: Preclinical Evaluation Workflow for a Gout Therapeutic Agent.

Conclusion

The inhibition of the NLRP3 inflammasome represents a highly promising and targeted therapeutic strategy for the treatment of gout. The preclinical and early clinical data for compounds such as verteporfin, dapansutrile, disulfiram, and SLC3037 provide a strong rationale for their continued development. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation of novel NLRP3 inhibitors. Further research and clinical trials are warranted to fully elucidate the therapeutic potential and long-term safety of this class of compounds for the management of gout.

References

- 1. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]

- 2. assaygenie.com [assaygenie.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. Verteporfin attenuates NLRP3 inflammasome activation to alleviate gout arthritis flares - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ard.bmj.com [ard.bmj.com]

- 7. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijcrt.org [ijcrt.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. raybiotech.com [raybiotech.com]

A Comprehensive Technical Guide to the Pharmacological Properties of KPH2f

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPH2f is an investigational small molecule inhibitor with promising therapeutic potential as an anti-hyperuricemic agent for the treatment of gout.[1] This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Mechanism of Action: Dual Inhibition of URAT1 and GLUT9

This compound exerts its anti-hyperuricemic effects through a dual-target mechanism, inhibiting both Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), key proteins involved in renal urate reabsorption.[1]

-

URAT1: This transporter is located on the apical membrane of renal proximal tubule cells and is responsible for the majority of urate reabsorption from the glomerular filtrate back into the blood.

-

GLUT9: This transporter is found on the basolateral membrane of renal proximal tubule cells and facilitates the exit of reabsorbed urate from the cells into the bloodstream.

By inhibiting both of these transporters, this compound effectively blocks the two primary steps of renal urate reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[1]

Caption: this compound's dual inhibition of URAT1 and GLUT9 in the renal tubule.

In Vitro Efficacy

The inhibitory activity of this compound against its primary targets has been quantified through in vitro assays.

| Target | IC50 (μM) | Comparison Compound (Verinurad) IC50 (μM) |

| URAT1 | 0.24 | 0.17 |

| GLUT9 | 9.37 | No significant effect at 10 μM |

Data sourced from in vitro studies.[1]

This compound demonstrates potent inhibition of URAT1, comparable to the known URAT1 inhibitor verinurad.[1] Crucially, this compound also exhibits inhibitory activity against GLUT9, a characteristic not observed with verinurad, highlighting its dual-inhibitor profile.[1]

Furthermore, this compound shows minimal inhibitory effects on Organic Anion Transporter 1 (OAT1) and ATP-binding cassette super-family G member 2 (ABCG2), two important transporters involved in urate secretion.[1] This selectivity is significant as it reduces the likelihood of drug-drug interactions and potential interference with the beneficial effects of other uricosuric agents.[1]

In Vivo Efficacy in a Murine Model of Hyperuricemia

The urate-lowering effects of this compound were evaluated in a potassium oxonate- and hypoxanthine-induced hyperuricemia mouse model.

| Treatment Group (10 mg/kg) | Reduction in Serum Uric Acid | Uricosuric Effect |

| This compound | Equally effective as verinurad | Higher than verinurad |

| Verinurad | Equally effective as this compound | Lower than this compound |

Data from a murine hyperuricemia model.[1]

In this preclinical model, this compound demonstrated a significant reduction in serum uric acid levels, comparable to verinurad at the same dose.[1] Notably, this compound exhibited a superior uricosuric effect, which is attributed to its dual inhibition of both URAT1 and GLUT9.[1]

Caption: Workflow for the in vivo evaluation of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies were conducted in male Sprague-Dawley rats.

| Parameter | This compound | Verinurad |

| Oral Bioavailability | 30.13% | 21.47% |

Data from pharmacokinetic studies in rats.[1]

This compound demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 30.13%, which is notably better than that of verinurad.[1]

Safety Profile

Preliminary safety assessments of this compound have been conducted through in vitro and in vivo studies.

In Vitro Cytotoxicity: The cytotoxicity of this compound was evaluated using an MTT assay in human kidney (HK2) cells.

| Compound | Incubation Time | IC50 (μM) |

| This compound | 24 hours | 207.56 |

| 48 hours | 167.24 | |

| Verinurad | 24 hours | 197.45 |

| 48 hours | 108.78 |

Data from in vitro cytotoxicity assays.[1]

This compound exhibited low cytotoxicity in HK2 cells, with higher IC50 values compared to verinurad, suggesting a better in vitro safety profile in this cell line.[1]

hERG Inhibition: The potential for this compound to induce cardiotoxicity was assessed via its effect on the hERG potassium channel using a manual patch-clamp method. At a concentration of 50 μM, this compound showed no inhibitory effects on the hERG potassium channel.[1]

In Vivo Renal Safety: In vivo studies in the mouse hyperuricemia model did not reveal any signs of renal damage associated with this compound administration.[1]

Caption: Logical flow of this compound's preclinical safety assessment.

Molecular Interactions

Molecular docking studies using a homology model suggest that this compound and verinurad share a similar binding mode to URAT1.[1] The flexible NH-linker in the structure of this compound is thought to contribute to its binding affinity.[1] Furthermore, site-directed mutagenesis has identified residues F358 and R487 as being uniquely important for the binding of this compound to URAT1.[1]

Experimental Protocols

7.1. In Vitro URAT1 Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Plate Preparation: Cells are seeded at a density of 1 x 10^5 cells/well into poly-D-lysine-coated 96-well plates.

-

Transfection: URAT1 plasmid (100 ng/well) is transiently transfected into the HEK293 cells using Lipofectamine 3000.

-

Incubation: 24 hours post-transfection, the cells are incubated for 30 minutes with a uric acid uptake buffer containing various concentrations of this compound or a vehicle control.

-

Uptake Initiation: Urate uptake is initiated by adding 14C-labeled uric acid to a final concentration of 25 μM and incubating for 15 minutes.

-

Termination and Washing: The reaction is stopped by washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Measurement: The amount of intracellular 14C-uric acid is quantified to determine the level of URAT1 inhibition.

7.2. In Vivo Hyperuricemia Model

-

Animal Model: Male mice.

-

Induction of Hyperuricemia:

-

A subcutaneous injection of potassium oxonate (a uricase inhibitor) is administered at a dose of 400 mg/kg in 0.5% carboxymethylcellulose sodium (CMC-Na).

-

30 minutes after the potassium oxonate injection, hypoxanthine is administered via oral gavage at a dose of 600 mg/kg.

-

-

Compound Administration: 30 minutes after the hypoxanthine administration, this compound (10 mg/kg) or the vehicle control (0.5% CMC-Na) is administered by oral gavage.

-

Sample Collection:

-

Blood: Blood samples are collected from the orbital vein 3 hours after drug administration and centrifuged (3000 g for 10 minutes) to obtain serum.

-

Urine: Urine is collected over a 24-hour period using metabolic cages.

-

-

Analysis: Serum and urine uric acid levels are determined using a commercial uric acid assay kit.

Conclusion

This compound is a novel and potent dual inhibitor of URAT1 and GLUT9 with a promising pharmacological profile for the treatment of hyperuricemia and gout.[1] Its dual mechanism of action, favorable pharmacokinetic properties, and benign preclinical safety profile distinguish it from existing therapies and support its continued investigation as a potential drug candidate.[1] The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound.

References

KPH2f: A Technical Guide to a Novel Dual URAT1/GLUT9 Inhibitor for Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of KPH2f, a novel and potent dual inhibitor of the urate transporters URAT1 and GLUT9. This compound has been identified as a promising therapeutic candidate for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a key factor in the pathogenesis of gout.

Discovery and Rationale

This compound was developed as an analog of verinurad, a selective URAT1 inhibitor.[1] The rationale behind the development of this compound was to create a dual-action inhibitor that targets both URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9), two key proteins responsible for the reabsorption of uric acid in the kidneys.[1] By simultaneously inhibiting both transporters, this compound is designed to offer a more potent uricosuric effect, leading to a greater reduction in serum uric acid levels compared to single-target agents.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in the primary research publication, "Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia" in the European Journal of Medicinal Chemistry (2022, volume 229, article 114092). Due to restricted access to the full-text article, the specific chemical synthesis pathway and experimental procedures could not be fully detailed here. The synthesis would likely involve the coupling of a substituted naphthalene moiety with a modified pyridine ring system, analogous to the structure of verinurad.[1]

Mechanism of Action and Signaling Pathway

Uric acid homeostasis is primarily maintained through a delicate balance of production and excretion. In the kidneys, the majority of filtered uric acid is reabsorbed back into the bloodstream. This process is mediated by transporters located on the apical and basolateral membranes of the proximal tubule cells. URAT1 is the primary apical transporter responsible for the uptake of uric acid from the tubular lumen into the cells, while GLUT9 mediates the exit of uric acid from the cells into the blood.

This compound exerts its uricosuric effect by inhibiting both of these transporters, thereby blocking the two key steps of uric acid reabsorption. This dual inhibition leads to increased excretion of uric acid in the urine and a subsequent lowering of serum uric acid levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to the reference compound, verinurad.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Transporter | This compound IC₅₀ (µM) | Verinurad IC₅₀ (µM) |

| URAT1 | 0.24 | 0.17 |

| GLUT9 | 9.37 | > 10 (no effect) |

| OAT1 | 32.14 | Not Reported |

| ABCG2 | 26.74 | Not Reported |

Data sourced from multiple reports referencing the primary publication.[1][2]

Table 2: Pharmacokinetic and Cytotoxicity Profile of this compound

| Parameter | This compound | Verinurad |

| Oral Bioavailability | 30.13% | 21.47% |

| Cytotoxicity (HK2 cells, 24h IC₅₀) | 207.56 µM | 197.45 µM |

| Cytotoxicity (HK2 cells, 48h IC₅₀) | 167.24 µM | 108.78 µM |

| hERG Inhibition at 50 µM | No effect | Not Reported |

Data sourced from multiple reports referencing the primary publication.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the evaluation of this compound.

In Vitro URAT1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of uric acid into cells expressing the URAT1 transporter.

Experimental Workflow:

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are seeded at a density of 1 x 10⁵ cells/well in poly-D-lysine coated 96-well plates.[3]

-

Transfection: Cells are transiently transfected with a plasmid encoding human URAT1 (100 ng/well) using Lipofectamine 3000.[3]

-

Incubation: Post-transfection, the cells are incubated for 24 hours to allow for transporter expression.[3]

-

Compound Treatment: The cell culture medium is replaced with a uric acid uptake buffer containing various concentrations of this compound or vehicle control, and the cells are pre-incubated for 30 minutes.[3]

-

Uric Acid Uptake: The uptake process is initiated by the addition of [¹⁴C]-labeled uric acid to a final concentration of 25 µM. The incubation proceeds for 15 minutes.[3]

-

Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).[3]

-

Cell Lysis and Measurement: The cells are lysed with 100 µL of 0.1 M NaOH. The cell lysate is then mixed with 0.5 mL of scintillation fluid, and the intracellular radioactivity is quantified using a liquid scintillation counter.[3]

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control cells, after subtracting the background radioactivity from cells transfected with an empty vector.[3]

In Vitro GLUT9 Inhibition Assay

The inhibitory effect of this compound on GLUT9 is determined using electrophysiological measurements in cells expressing the transporter.

Protocol:

-

Cell Culture and Transfection: HEK293 cells are plated in 24-well plates and transiently transfected with a pcDNA3.1 plasmid containing the GLUT9 gene (500 ng) using Lipofectamine 3000.[3]

-

Electrophysiology: 24 hours post-transfection, whole-cell membrane patch-clamp recordings are performed on the GLUT9-expressing HEK293 cells.[3]

-

Compound Application: Solutions with and without this compound are continuously perfused over the cells to allow for rapid solution exchange.[3]

-

Data Acquisition and Analysis: Currents are measured using a MultiClamp 700B amplifier and a Digidata 1550B digitizer, and the data is analyzed using pClamp 10 software to determine the extent of GLUT9 inhibition.[3]

In Vitro Cytotoxicity Assay

The potential toxicity of this compound to normal cells is assessed using a standard MTT assay.

Protocol:

-

Cell Culture: Human kidney (HK2) cells are seeded at a density of 5000 cells/well in 96-well plates.[3]

-

Compound Treatment: Once the cells reach approximately 70% confluency, they are treated with a range of concentrations of this compound for 24 or 48 hours.[3]

-

MTT Assay: After the incubation period, 0.5 mg/mL of MTT solution is added to each well, and the plate is incubated for an additional 2 hours at 37°C.[3]

-

Formazan Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 30 minutes.[3]

-

Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.[3]

In Vivo Hyperuricemia Model and Pharmacokinetic Studies

The efficacy and pharmacokinetic profile of this compound are evaluated in rodent models.

Protocol for Hyperuricemia Model (Mice):

-

Induction of Hyperuricemia: A hyperuricemic mouse model is established.[3]

-

Drug Administration: this compound (10 mg/kg) or verinurad (10 mg/kg) is administered to the hyperuricemic mice.[3]

-

Sample Collection: Blood samples are collected from the orbital vein 3 hours after drug administration. Urine samples are collected over a 24-hour period in metabolic cages.[3]

-

Analysis: Serum and urine uric acid levels are determined using a uric acid assay kit.[3]

Protocol for Pharmacokinetic Study (Rats):

-

Animal Model: Male Sprague-Dawley rats (300 ± 20 g) are used.[3]

-

Drug Administration: Animals are divided into groups for intravenous (5 mg/kg) and oral (5 mg/kg) administration of this compound and verinurad, dissolved in normal saline.[3]

-

Blood Sampling: Blood samples (0.5 mL) are collected from the orbital vein into heparinized tubes at multiple time points (2 min, 5 min, 15 min, 30 min, 1 h, 1.5 h, 2 h, 4 h, 6 h, 8 h, 12 h, 24 h, 36 h).[3]

-

Plasma Preparation: Samples are immediately centrifuged at 8000 rpm for 5 minutes, and the plasma is stored at -80°C.[3]

-

Quantification: Plasma concentrations of this compound are quantified using an LC-MS/MS system.[3]

Conclusion

This compound represents a significant advancement in the development of therapies for hyperuricemia. Its dual inhibitory action on both URAT1 and GLUT9 transporters provides a more comprehensive blockade of uric acid reabsorption compared to single-target agents.[1] Preclinical data indicate that this compound possesses potent inhibitory activity, improved oral bioavailability, and a favorable safety profile compared to verinurad.[1] These findings strongly support the further investigation of this compound as a promising drug candidate for the treatment of gout and other conditions associated with hyperuricemia.

References

Verinurad: A Technical Guide to a High-Potency Tool Compound for Uric Acid Transport Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid homeostasis is a critical physiological process, and its dysregulation is implicated in hyperuricemia and gout. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this pathway, responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream. As such, URAT1 is a prime therapeutic target for uricosuric agents. This technical guide focuses on Verinurad (also known as RDEA3170), a next-generation URAT1 inhibitor, providing an in-depth resource for its use as a tool compound in research and drug discovery. Verinurad is distinguished by its high potency and specificity for URAT1, making it an exceptional tool for elucidating the mechanisms of uric acid transport and for the preclinical evaluation of new uricosuric therapies.[1][2]

Mechanism of Action

Verinurad is a high-affinity, selective inhibitor of the URAT1 transporter.[1] Structural and functional studies have revealed that Verinurad binds to a central cavity within the URAT1 protein. This binding event locks the transporter in an inward-facing conformation, sterically hindering the transit of uric acid and preventing its reabsorption from the tubular lumen.[3][4] Cryo-electron microscopy studies have provided high-resolution insights into this interaction, showing that Verinurad's high affinity is derived from interactions with specific amino acid residues, including Cys-32, Ser-35, Phe-365, and Ile-481.[3][5] Unlike some other uricosuric agents, the requirement for Cys-32 appears to be unique to Verinurad.[3][5]

Caption: Mechanism of Verinurad-mediated URAT1 inhibition.

Quantitative Data: Potency and Selectivity

Verinurad's utility as a research tool is underscored by its high potency for human URAT1 and its selectivity over other key renal transporters. The following tables summarize the key quantitative data for Verinurad and compare it with other common uricosuric agents.

Table 1: Verinurad Potency Data

| Target Transporter | Species | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|---|

| URAT1 | Human | Uric Acid Uptake | 25 nM | [6][7] |

| URAT1 | Human | Uric Acid Uptake | 40 nM | [4] |

| URAT1 | Human | Uric Acid Uptake | 170 nM | [8] |

| OAT1 (SLC22A6) | Human | Substrate Uptake | 4.6 µM | [7] |

| OAT4 (SLC22A11) | Human | Substrate Uptake | 5.9 µM |[7] |

Table 2: Comparative Selectivity Profile of URAT1 Inhibitors

| Compound | URAT1 IC50 | OAT1 IC50 | OAT3 IC50 | ABCG2 IC50 | GLUT9 IC50 |

|---|---|---|---|---|---|

| Verinurad | ~25 nM | 4.6 µM | Not Reported | Low Effect* | Low Effect* |

| Lesinurad | ~12-30 µM | >100 µM | >100 µM | >100 µM | Not Reported |

| Benzbromarone | ~0.2 µM | 28.1 µM | 1.0 µM | 1.7 µM | Not Reported |

| Probenecid | ~165 µM | 11.2 µM | 1.8 µM | >100 µM | Not Reported |

| Dotinurad | ~37 nM | 4.1 µM | 1.3 µM | 4.2 µM | Not Reported |

Note: Direct IC50 values for Verinurad against ABCG2 and GLUT9 are not widely published. However, studies on Verinurad analogs show little to no effect on ABCG2 and micromolar inhibition of GLUT9, suggesting high selectivity of the parent compound.[8][9]

Signaling and Transport Pathway

Verinurad acts within the complex "urate transportasome" of the renal proximal tubule epithelial cell. Uric acid is filtered from the blood and enters the tubular lumen. URAT1, located on the apical membrane, mediates the first and primary step of reabsorption by exchanging luminal urate for intracellular anions. Other transporters like OAT4 also contribute to apical reabsorption. Once inside the cell, uric acid is transported back into the blood via the basolateral transporter GLUT9. Secretory pathways, involving basolateral transporters OAT1 and OAT3 and apical transporters ABCG2 and NPT1, move uric acid from the blood into the urine. Verinurad specifically blocks the primary reabsorptive flux through URAT1.

Caption: Uric acid transport pathways in the renal proximal tubule.

Experimental Protocols

Protocol 1: URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of a test compound like Verinurad on URAT1-mediated uric acid uptake.

1. Cell Culture and Transfection:

- Culture HEK293 (or HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Seed cells onto poly-D-lysine coated 24- or 96-well plates at a density that will achieve ~80-90% confluency on the day of the assay (e.g., 2.5 x 10^5 cells/well for a 24-well plate).[10]

- For transient expression, transfect cells with a mammalian expression vector containing human URAT1 cDNA using a suitable transfection reagent (e.g., Lipofectamine). For stable expression, select transfected cells using an appropriate antibiotic (e.g., G418).

- Use mock-transfected (empty vector) cells as a negative control to determine background uric acid uptake.

2. Uric Acid Uptake Assay:

- On the day of the assay, wash the cells once with a pre-warmed Krebs-Ringer buffer (125 mM Sodium Gluconate, 4.8 mM Potassium Gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.3).

- Prepare serial dilutions of Verinurad (or other test compounds) in the assay buffer.

- Pre-incubate the URAT1-expressing cells with the various concentrations of the test compound (or vehicle control) for 10-30 minutes at 37°C.[10]

- Prepare the uptake solution by adding [14C]-labeled uric acid to the assay buffer to a final concentration of ~25-100 µM.

- Initiate the uptake by adding the [14C]-uric acid solution to the wells and incubate for a defined period (e.g., 2-10 minutes) at 37°C.[11][12]

- Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

3. Measurement and Data Analysis:

- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Determine the protein concentration of the lysates from parallel wells using a BCA assay to normalize the uptake data (expressed as pmol/mg protein/min).

- Subtract the background uptake measured in mock-transfected cells from the uptake in URAT1-expressing cells to determine URAT1-specific transport.

- Plot the normalized uptake values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Uric Acid Transport Assay in Xenopus laevis Oocytes

This heterologous expression system is a robust alternative for characterizing transporter function.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

- Synthesize capped cRNA for human URAT1 from a linearized plasmid template using an in vitro transcription kit.

- Microinject each oocyte with ~50 nL of URAT1 cRNA (e.g., at 1 µg/µL). Inject a separate group of oocytes with water to serve as a control.

- Incubate the injected oocytes for 2-3 days at 18°C in modified Barth's solution (MBS) to allow for protein expression.

2. Uptake Assay:

- On the day of the experiment, transfer the oocytes to an uptake buffer (e.g., ND96 buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

- Pre-incubate groups of oocytes (n=5-10 per group) in uptake buffer containing various concentrations of Verinurad or vehicle for 10-20 minutes.

- Initiate uptake by transferring the oocytes to a fresh uptake buffer containing [14C]-uric acid (e.g., 50 µM) and the corresponding inhibitor concentration. Incubate for 30-60 minutes at room temperature.

- Stop the reaction by washing the oocytes 4-5 times with ice-cold, isotope-free uptake buffer.

- Place individual oocytes into scintillation vials, lyse by adding 200 µL of 1% SDS, and add scintillation fluid.

3. Data Analysis:

- Measure radioactivity using a scintillation counter.

- Subtract the average counts from water-injected oocytes to determine URAT1-specific uptake.

- Calculate the percentage of inhibition for each Verinurad concentration relative to the vehicle control.